2-(2,3-Dimethoxyphenyl)azetidine 2-(2,3-Dimethoxyphenyl)azetidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18131496
InChI: InChI=1S/C11H15NO2/c1-13-10-5-3-4-8(11(10)14-2)9-6-7-12-9/h3-5,9,12H,6-7H2,1-2H3
SMILES:
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol

2-(2,3-Dimethoxyphenyl)azetidine

CAS No.:

Cat. No.: VC18131496

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

2-(2,3-Dimethoxyphenyl)azetidine -

Specification

Molecular Formula C11H15NO2
Molecular Weight 193.24 g/mol
IUPAC Name 2-(2,3-dimethoxyphenyl)azetidine
Standard InChI InChI=1S/C11H15NO2/c1-13-10-5-3-4-8(11(10)14-2)9-6-7-12-9/h3-5,9,12H,6-7H2,1-2H3
Standard InChI Key XERDBNGVTBGFDD-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC(=C1OC)C2CCN2

Introduction

Chemical Identity and Structural Features

2-(2,3-Dimethoxyphenyl)azetidine is a monocyclic azetidine derivative featuring a 2,3-dimethoxyphenyl substituent at the 2-position of the azetidine ring. Its molecular formula is C11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_{2}, with a molecular weight of 193.24 g/mol . The compound’s structure combines the strained four-membered azetidine ring with a methoxy-substituted aromatic system, conferring both rigidity and polarity.

Table 1: Key Identity and Specifications

PropertyValueSource
CAS Number1270411-78-3
Molecular FormulaC11H15NO2\text{C}_{11}\text{H}_{15}\text{NO}_{2}
Molecular Weight193.24 g/mol
Purity≥97%
Storage ConditionsCool, dry environment

The azetidine ring adopts a puckered conformation to alleviate angle strain, while the 2,3-dimethoxyphenyl group contributes to π-π stacking interactions and hydrogen-bonding capabilities via its methoxy substituents .

Synthetic Routes and Methodological Advances

Functionalization of Preformed Azetidines

Post-synthetic modification is critical for introducing the 2,3-dimethoxyphenyl group. Electrophilic aromatic substitution or Suzuki-Miyaura coupling could attach the aryl moiety to the azetidine ring. For example, Zard’s work on radical additions to 2-azetines using xanthates illustrates the potential for late-stage diversification .

Physicochemical and Spectroscopic Properties

While experimental data for 2-(2,3-Dimethoxyphenyl)azetidine remain limited, comparative analysis with structurally similar compounds provides insights:

  • Solubility: The methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to non-polar analogs .

  • Stability: Azetidines are generally stable under inert atmospheres but may undergo ring-opening in the presence of strong acids or nucleophiles .

  • Spectroscopic Signatures:

    • 1H^1\text{H} NMR: Expected signals include a triplet for the azetidine NH (δ\delta 1.5–2.5 ppm), methoxy singlets (δ\delta 3.7–3.9 ppm), and aromatic protons (δ\delta 6.5–7.2 ppm) .

    • IR: Stretching vibrations for C-O (1250 cm1^{-1}) and N-H (3300 cm1^{-1}) are characteristic .

Applications in Drug Discovery and Catalysis

Medicinal Chemistry

Azetidines serve as bioisosteres for piperidines and pyrrolidines, offering improved metabolic stability. The 2,3-dimethoxyphenyl moiety in this compound may target kinases or GPCRs, analogous to known dimethoxyaryl pharmacophores . For instance, related azetidine carboxamides exhibit activity in central nervous system disorders .

Synthetic Intermediates

The strained azetidine ring can participate in ring-expansion or fragmentation reactions. Schindler’s photocycloaddition-rearrangement sequences for azetines suggest potential pathways to access larger heterocycles from this scaffold .

Future Directions and Research Opportunities

  • Synthetic Optimization: Developing enantioselective routes to access chiral azetidine derivatives.

  • Biological Profiling: Screening against kinase or protease libraries to identify therapeutic leads.

  • Materials Science: Exploring azetidine-based polymers for their conformational rigidity and thermal stability.

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